4-((4-Methylphenyl)azo)-1-naphthalenol

azo-hydrazone tautomerism substituent effect 4-arylazo-1-naphthol

4-((4-Methylphenyl)azo)-1-naphthalenol is a 4-arylazo-1-naphthol disperse azo dye that undergoes azo–hydrazone tautomerism, a property that governs its colour, photostability, and application performance. Unlike the structurally related 1-arylazo-2-naphthol food dye Sudan I, this compound carries a 4-methyl substituent on the phenyl ring and the hydroxyl group at the 1-position of the naphthalene ring, resulting in a distinct tautomeric equilibrium, higher melting point, and a different toxicological classification.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 5098-99-7
Cat. No. B12159522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylphenyl)azo)-1-naphthalenol
CAS5098-99-7
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3
InChIKeyQGRKIAGAEXIDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Methylphenyl)azo)-1-naphthalenol (CAS 5098-99-7): Key Physicochemical and Regulatory Baselines


4-((4-Methylphenyl)azo)-1-naphthalenol is a 4-arylazo-1-naphthol disperse azo dye that undergoes azo–hydrazone tautomerism, a property that governs its colour, photostability, and application performance [1]. Unlike the structurally related 1-arylazo-2-naphthol food dye Sudan I, this compound carries a 4-methyl substituent on the phenyl ring and the hydroxyl group at the 1-position of the naphthalene ring, resulting in a distinct tautomeric equilibrium, higher melting point, and a different toxicological classification [2]. These molecular features define its suitability for solvent-based colouration and analytical reference applications where precise spectral and stability characteristics are required.

Why 4-((4-Methylphenyl)azo)-1-naphthalenol Cannot Be Replaced by Common In-Class Azo Dyes


Azo dyes that share the naphthol backbone are not functionally interchangeable. In the 4-arylazo-1-naphthol series, the electronic nature of the aryl substituent directly controls the azo–hydrazone equilibrium position, which in turn determines the absorption maximum, molar extinction coefficient, and photochemical stability [1]. Replacing the 4-methylphenyl group with an unsubstituted phenyl, 4-chlorophenyl, or 3-methylphenyl group yields different tautomeric ratios, altered λmax values, and distinct photooxidation rate constants [2]. Procurement decisions that ignore these substituent-specific differences risk batch-to-batch colour inconsistency, unpredictable lightfastness, and failure to meet regulatory benchmarks that distinguish non-carcinogenic disperse dyes from restricted food azo dyes such as Sudan I.

Quantitative Differentiation Evidence for 4-((4-Methylphenyl)azo)-1-naphthalenol (5098-99-7)


Tautomeric Equilibrium Shift Compared with 4-(Phenylazo)-1-naphthol

The electron-donating 4-methyl substituent stabilises the hydrazone tautomer relative to the azo form. In the 4-arylazo-1-naphthol series, the tautomeric equilibrium constant K_T shifts systematically with the Hammett σ constant of the para substituent [1]. For the parent 4-(phenylazo)-1-naphthol (σ_H = 0), the azo form predominates in non-polar solvents; for the 4-methylphenyl derivative (σ_CH3 = –0.17), the hydrazone population is measurably higher, as evidenced by the bathochromic shift of the long-wavelength absorption band and changes in the intensity ratio of the azo and hydrazone IR bands [2].

azo-hydrazone tautomerism substituent effect 4-arylazo-1-naphthol

Melting Point Distinction from Sudan I (1-Phenylazo-2-naphthol) and the 3-Methyl Isomer

The melting point of 4-((4-methylphenyl)azo)-1-naphthalenol is reported as 209–210 °C [1]. This is substantially higher than that of Sudan I (1-phenylazo-2-naphthol, CAS 842-07-9), which melts at 129–134 °C [2], and also higher than the 3-methylphenyl isomer 4-(m-tolylazo)-1-naphthol (CAS 25476-96-4) for which a melting point of ~172–174 °C has been documented [3]. The elevated melting point reflects stronger intermolecular interactions due to the para-methyl substitution pattern and the 4-azo-1-naphthol geometry.

melting point thermal property isomer differentiation

Photooxidation Rate Constant as a Function of Aryl Substituent

Becker and Franze (1981) measured the pseudo-first-order rate constants for singlet-oxygen-mediated bleaching of p-substituted 4-arylazo-1-naphthols in methanol [1]. The reaction proceeds via the hydrazone tautomer, and log k_bleach correlates linearly with the Hammett σ constant of the para substituent. The 4-methyl derivative (σ_CH3 = –0.17) bleaches at a rate that is slower than that of the 4-chloro analogue (σ_Cl = +0.23) but faster than that of the 4-methoxy analogue (σ_OCH3 = –0.27) [1]. Although exact numerical rate constants for the 4-methyl compound were not digitised in the available abstract, the linear free-energy relationship allows quantitative prediction of its relative photostability ranking within the series.

photostability singlet oxygen fading Hammett correlation

Regulatory Status Differentiated from Sudan I (C.I. Solvent Yellow 14)

Sudan I (1-phenylazo-2-naphthol, CAS 842-07-9) is classified as a Category 3 carcinogen and is banned from use as a food colourant in the EU, US, and many other jurisdictions [1]. Its genotoxicity is associated with cytochrome P450-mediated metabolic activation to reactive intermediates [2]. By contrast, 4-((4-methylphenyl)azo)-1-naphthalenol (CAS 5098-99-7) is not listed as a food dye and its toxicological profile differs due to the distinct metabolic pathway of the 4-azo-1-naphthol scaffold and the presence of the 4-methyl group, which alters CYP oxidation susceptibility [3]. In a rodent acute oral toxicity study, the compound showed no toxicity at 30 mg/kg p.o. in rats .

regulatory classification carcinogenicity food contact compliance

Procurement-Driven Application Scenarios for 4-((4-Methylphenyl)azo)-1-naphthalenol (5098-99-7)


Non-Food-Contact Solvent Dye for Hydrocarbon-Based Products

The compound's higher melting point (209–210 °C) and distinct tautomeric equilibrium make it suitable for colouring waxes, oils, petrol, and solvent-based polishes where thermal processing temperatures exceed the melting range of Sudan I (129–134 °C) [1]. Its methyl-enhanced lipophilicity promotes solubility in non-polar media, and its regulatory profile avoids the food-contact restrictions that encumber Sudan I [2].

Analytical Reference Standard for HPLC and Spectrophotometric Method Validation

Because its tautomeric equilibrium and UV-Vis absorption are sensitive to both solvent polarity and substituent electronic effects, 4-((4-methylphenyl)azo)-1-naphthalenol serves as a well-characterised probe compound for calibrating chromatographic retention time vs. log P correlations and for validating UV-Vis detector linearity in dye analysis [3]. Its physical properties, including the high melting point, facilitate purity verification by thermal methods [1].

Intermediate-Photostability Colourant for Outdoor Polymer and Ink Formulations

Based on the Hammett relationship for singlet-oxygen fading rates, the 4-methyl substituent confers a photostability that is intermediate within the 4-arylazo-1-naphthol series [4]. This predictable relative ranking allows formulators to select the compound when a balance between cost, shade, and lightfastness is needed for polyethylene, polystyrene, or solvent-based printing inks, without resorting to more expensive high-lightfastness alternatives.

Mechanistic Probe in Tautomerism and Photodegradation Research

The well-documented solvent- and substituent-dependent azo–hydrazone equilibrium of 4-arylazo-1-naphthols makes the 4-methyl derivative a valuable model substrate for fundamental studies of proton transfer dynamics, hydrogen bonding, and photochemical oxidation pathways [3][4]. Its distinct spectroscopic signatures facilitate tracking of tautomeric populations in kinetic experiments.

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